molecular formula C15H15N3O7S B13584608 N-(4-morpholin-4-ylsulfonylphenyl)-5-nitrofuran-2-carboxamide

N-(4-morpholin-4-ylsulfonylphenyl)-5-nitrofuran-2-carboxamide

Cat. No.: B13584608
M. Wt: 381.4 g/mol
InChI Key: XMTGLCZMWMPEAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(morpholine-4-sulfonyl)phenyl]-5-nitrofuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a sulfonyl group, a nitrofuran moiety, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(morpholine-4-sulfonyl)phenyl]-5-nitrofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the morpholine-4-sulfonyl phenyl intermediate. This intermediate is then reacted with 5-nitrofuran-2-carboxylic acid under specific conditions to form the final compound. Common reagents used in these reactions include sulfuric acid, morpholine, and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes purification steps such as recrystallization and chromatography to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(morpholine-4-sulfonyl)phenyl]-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the molecule .

Scientific Research Applications

N-[4-(morpholine-4-sulfonyl)phenyl]-5-nitrofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(morpholine-4-sulfonyl)phenyl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(morpholine-4-sulfonyl)phenyl]-succinamic acid
  • 4-Phenylmorpholine
  • Pyrrolidine derivatives

Uniqueness

N-[4-(morpholine-4-sulfonyl)phenyl]-5-nitrofuran-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C15H15N3O7S

Molecular Weight

381.4 g/mol

IUPAC Name

N-(4-morpholin-4-ylsulfonylphenyl)-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C15H15N3O7S/c19-15(13-5-6-14(25-13)18(20)21)16-11-1-3-12(4-2-11)26(22,23)17-7-9-24-10-8-17/h1-6H,7-10H2,(H,16,19)

InChI Key

XMTGLCZMWMPEAN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.